

natural occurrence of 5-Hydroxybenzofuran-2-carboxylic acid analogs

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Compound of Interest

Compound Name: 5-Hydroxybenzofuran-2-carboxylic acid

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An In-depth Technical Guide to the Natural Occurrence of **5-Hydroxybenzofuran-2-carboxylic Acid** Analogs

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of **5-Hydroxybenzofuran-2-carboxylic acid** and its analogs. While the direct isolation of **5-Hydroxybenzofuran-2-carboxylic acid** from natural sources is not extensively documented, the benzofuran scaffold is a ubiquitous and vital component of numerous natural products.^{[1][2]} These compounds are widely distributed in higher plants and fungi and exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.^{[1][3][4][5][6]} This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the sourcing, isolation, and potential applications of this important class of heterocyclic compounds.

Introduction: The Benzofuran Core in Nature and Medicine

Benzofuran and its derivatives represent a critical class of heterocyclic compounds characterized by a fused benzene and furan ring system. This scaffold is a fundamental structural unit in a vast array of biologically active natural products and synthetic therapeutic agents.^{[1][2][7]} The inherent physicochemical properties of the benzofuran nucleus confer upon these molecules the ability to interact with a wide range of biological targets, making them privileged structures in medicinal chemistry and drug discovery.

The **5-Hydroxybenzofuran-2-carboxylic acid** structure, in particular, combines three key pharmacophoric features: a phenolic hydroxyl group, a carboxylic acid moiety, and the benzofuran core. This combination suggests potential for significant biological activity, including antioxidant properties due to the phenol and specific receptor interactions facilitated by the carboxylic acid. While this specific molecule serves as a valuable reference, this guide will focus on the broader family of its naturally occurring analogs, which have been successfully isolated and characterized.

Natural Occurrence of Benzofuran Analogs

Benzofuran derivatives are widely distributed throughout the plant kingdom, with a high concentration in families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae.^{[1][2]} They are also produced by various fungi as secondary metabolites.^[6] The natural products containing the benzofuran core are often complex, including neolignans, coumestans, and other multi-ring systems. The presence of these elaborate molecules suggests the existence of simpler biosynthetic precursors, which may include hydroxybenzofuran carboxylic acids.

Below is a summary of representative natural sources from which benzofuran analogs have been isolated.

Genus/Species	Family/Class	Compound Class/Analog Example	Plant/Organism Part	Reference
Zanthoxylum ailanthoides	Rutaceae	Ailanthoidol (a 2-arylbenzofuran neolignan)	Not Specified	[7]
Zanthoxylum capense	Rutaceae	2-Arylbenzofuran neolignans	Roots	[8]
Krameria ramosissima	Krameriaceae	Benzofuran neolignans	Not Specified	[1][2][7]
Ophryosporus lorentzii	Asteraceae	Benzofuran derivatives	Not Specified	[1][2][7]
Morus spp. (Mulberry)	Moraceae	Mulberrofuran G, Moracin C (2-arylbenzofurans)	Not Specified	[9]
Penicillium crustosum	Ascomycota (Fungi)	Novel benzofuran derivatives	Marine-derived culture	[6]

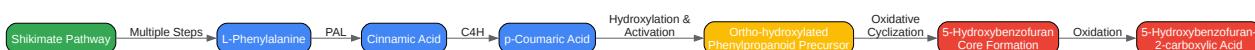
Proposed Biosynthesis of the Hydroxybenzofuran Carboxylic Acid Scaffold

The biosynthesis of benzofuran derivatives in nature is not fully elucidated for all pathways, but it is generally accepted to originate from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine and L-tyrosine. These precursors are central to the formation of a wide variety of plant phenolics.

A plausible biosynthetic route to a **5-hydroxybenzofuran-2-carboxylic acid** core is proposed below. This pathway begins with L-phenylalanine and proceeds through key intermediates of the phenylpropanoid pathway.

Proposed Pathway Steps:

- Phenylalanine to Cinnamic Acid: L-Phenylalanine is deaminated by Phenylalanine Ammonia Lyase (PAL) to form cinnamic acid.
- Hydroxylation: Cinnamic acid is hydroxylated at the para-position by Cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.
- Further Hydroxylation & Acyl Chain Manipulation: p-Coumaric acid can undergo further hydroxylation and activation, for example, to caffeoyl-CoA.
- Cyclization to form the Benzofuran Ring: The formation of the furan ring is a key step. One proposed mechanism involves the oxidative cyclization of a stilbene-type precursor, which itself is formed from the condensation of p-coumaroyl-CoA and malonyl-CoA molecules. An alternative involves intramolecular cyclization of an ortho-hydroxylated phenylpropanoid derivative.
- Formation of the Carboxylic Acid: The 2-carboxylic acid moiety could be formed through the oxidation of a 2-substituted precursor, such as a 2-acetyl or 2-hydroxymethyl group.



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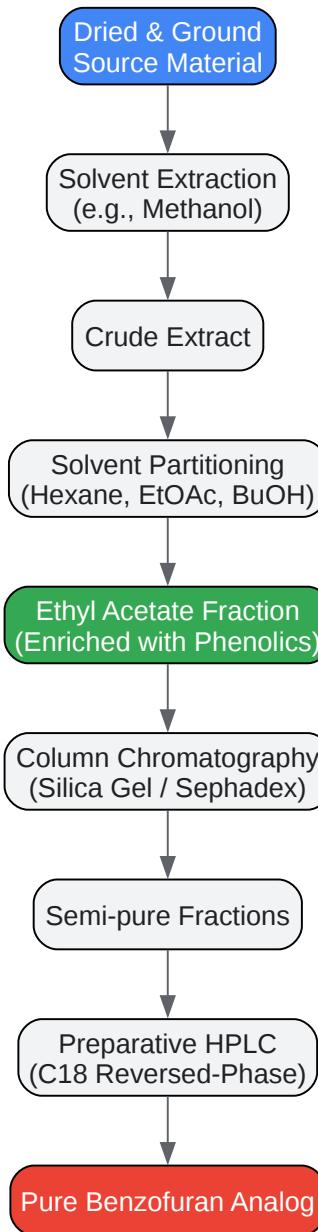
Proposed biosynthetic pathway for **5-Hydroxybenzofuran-2-carboxylic acid**.

Methodology: Extraction, Isolation, and Characterization

The extraction and isolation of phenolic compounds like benzofuran carboxylic acids from plant or fungal material require a systematic approach to separate these moderately polar compounds from a complex biological matrix.

General Extraction and Fractionation Protocol

- **Sample Preparation:** The source material (e.g., dried plant roots, fungal mycelia) is ground into a fine powder to maximize surface area for solvent extraction.
- **Solvent Extraction:** The powdered material is subjected to exhaustive extraction, typically using a solvent of medium polarity like methanol, ethanol, or ethyl acetate. Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed.
- **Solvent Partitioning (Fractionation):** The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol). The benzofuran derivatives are expected to concentrate in the ethyl acetate fraction.
- **Chromatographic Purification:** The bioactive fraction (e.g., ethyl acetate) is subjected to multiple rounds of chromatography for purification.
 - **Column Chromatography (CC):** Initial separation is performed on a silica gel or Sephadex LH-20 column using a gradient solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol).
 - **High-Performance Liquid Chromatography (HPLC):** Final purification of isolated compounds is achieved using preparative or semi-preparative HPLC, often with a reversed-phase C18 column and a methanol/water or acetonitrile/water mobile phase.



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General workflow for the isolation of benzofuran analogs.

Structural Characterization

The structure of purified compounds is elucidated using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.
- Infrared (IR) Spectroscopy: Identifies key functional groups such as hydroxyl (-OH) and carbonyl (C=O) from the carboxylic acid.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the benzofuran ring.

Biological Activities and Potential Applications

Benzofuran-2-carboxylic acid analogs have demonstrated a wide array of potent biological activities, positioning them as promising lead compounds for drug development.

Antimicrobial and Antifungal Activity

Numerous synthetic and naturally-derived benzofurans exhibit significant activity against a range of pathogens. Halogenated derivatives of benzofuran-3-carboxylic acid, for instance, have shown notable antifungal activity against pathogenic *Candida* species.^{[3][4]} Other analogs act as inhibitors of fungal N-myristoyltransferase, a key enzyme for fungal viability.^[4] The antibacterial potential is also significant, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus* and *Escherichia coli*.^[5]

Anti-inflammatory and Antioxidant Activity

The phenolic hydroxyl group present in many natural benzofuran analogs confers significant antioxidant potential. These compounds can act as free radical scavengers, mitigating oxidative stress. Several benzofuran derivatives isolated from the fungus *Penicillium crustosum* have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, with IC₅₀ values comparable to or better than the control drug celecoxib.^[6]

Cytotoxic and Anticancer Activity

The benzofuran scaffold is present in several compounds with potent anticancer properties.^[1] For example, synthetic derivatives of benzofuran-2-carboxylic acid N-(substituted) phenylamide have shown significant growth inhibitory activity against a panel of human cancer cell lines, including colon (HCT15) and breast (MM231) cancer, with GI₅₀ values in the low micromolar range.^[1]

Compound Class/Analog	Biological Activity	Target/Mechanism	Potency (Example)	Reference
Halogenated Benzofuran-3-carboxylic Acid Esters	Antifungal	Not specified	MIC: 100 µg/mL vs. <i>C. albicans</i>	[3]
2-Arylbenzofurans	Antimicrobial	DNA Gyrase B Inhibition	IC ₅₀ : 0.81 µM (MTB)	[5]
Aza-benzofurans from <i>P. crustosum</i>	Anti-inflammatory	iNOS Inhibition	IC ₅₀ : 16.5 µM	[6]
Benzofuran-2-carboxylic Acid Amides	Anticancer	Growth Inhibition	GI ₅₀ : 2.20 µM (MM231 cells)	[1]

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Key biological activities of the benzofuran carboxylic acid scaffold.

Conclusion and Future Outlook

The **5-Hydroxybenzofuran-2-carboxylic acid** scaffold and its naturally occurring analogs represent a rich and underexplored source of chemical diversity with immense therapeutic potential. While the parent compound remains elusive in nature, the prevalence of more complex analogs in plants and fungi strongly suggests its role as a key biosynthetic intermediate. The broad spectrum of demonstrated biological activities—from antimicrobial to anticancer—underscores the importance of this structural motif.

Future research should focus on targeted isolation studies in promising genera like *Zanthoxylum* and *Krameria*, as well as continued exploration of fungal endophytes, to uncover novel analogs. Elucidation of the precise biosynthetic pathways will enable metabolic engineering approaches for sustainable production. For drug development professionals, the benzofuran-2-carboxylic acid core offers a versatile and synthetically accessible template for the design of next-generation therapeutics.

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